molecular formula C11H15NO3 B2963944 2-Isobutoxy-4-methyl-1-nitrobenzene CAS No. 640767-54-0

2-Isobutoxy-4-methyl-1-nitrobenzene

Cat. No.: B2963944
CAS No.: 640767-54-0
M. Wt: 209.245
InChI Key: FEHPWJCEHZPRQF-UHFFFAOYSA-N
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Description

2-Isobutoxy-4-methyl-1-nitrobenzene is an organic compound with the molecular formula C11H15NO3 It is a derivative of nitrobenzene, characterized by the presence of an isobutoxy group and a methyl group attached to the benzene ring

Scientific Research Applications

2-Isobutoxy-4-methyl-1-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying electrophilic aromatic substitution reactions.

    Biology: The compound can be used in the development of biochemical assays to study enzyme activity and inhibition.

    Medicine: Research into potential pharmaceutical applications, particularly in the design of new drugs targeting specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutoxy-4-methyl-1-nitrobenzene typically involves the nitration of 2-isobutoxy-4-methylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for reagent addition and temperature control is common to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

2-Isobutoxy-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

    Oxidation: The isobutoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 2-Isobutoxy-4-methyl-1-aminobenzene.

    Substitution: Meta-substituted derivatives of this compound.

    Oxidation: 2-Isobutoxy-4-methylbenzoic acid.

Comparison with Similar Compounds

Similar Compounds

    2-Isobutoxy-4-methylbenzene: Lacks the nitro group, making it less reactive in electrophilic aromatic substitution reactions.

    4-Methyl-1-nitrobenzene: Lacks the isobutoxy group, resulting in different physical and chemical properties.

    2-Isobutoxy-1-nitrobenzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.

Uniqueness

2-Isobutoxy-4-methyl-1-nitrobenzene is unique due to the presence of both an isobutoxy group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

4-methyl-2-(2-methylpropoxy)-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(2)7-15-11-6-9(3)4-5-10(11)12(13)14/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHPWJCEHZPRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(2-Methylpropoxy)-4-nitrotoluene (0.78 g) is prepared from 2-methylpropanol (0.46 ml, 5.0 mmol) and 3-fluoro-4-nitrotoluene (0.77 g, 5.0 mmol) following the general procedure G. This is reduced to afford 4-methyl-2-(2-methylpropoxy)aniline (0.47 g) following general procedure C. N-[4-Methyl-2-(2-methylpropoxy)phenyl]-N′-(thiazol-2-yl)urea (210 mg) is prepared from 4-methyl-2-(2-methylpropoxy)aniline (179 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One

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